
Imidazo[1,2-a]pyridine-7-carbonitrile chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Imidazo[1,2-a]pyridine-7-

carbonitrile

Cat. No.: B1395944 Get Quote

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-7-carbonitrile for Medicinal Chemistry

Professionals

Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized

as a privileged heterocyclic system due to its prevalence in a wide array of biologically active

compounds. This guide provides a detailed technical overview of a specific, functionally

important derivative: Imidazo[1,2-a]pyridine-7-carbonitrile. We will dissect its chemical

structure, nomenclature, and physicochemical properties. Furthermore, this document explores

established synthetic strategies for the parent scaffold, provides a representative experimental

protocol, and discusses the critical role of this compound and its nitrile functional group in the

context of contemporary drug discovery and development. This guide is intended for

researchers, chemists, and pharmacologists engaged in the design and synthesis of novel

therapeutic agents.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged
Core in Drug Discovery
The imidazo[1,2-a]pyridine system is a bicyclic heteroaromatic structure formed by the fusion of

an imidazole and a pyridine ring.[1][2] This scaffold is not merely a synthetic curiosity; it is a

validated "drug prejudice" scaffold, forming the core of numerous marketed pharmaceuticals.[2]
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[3] Notable examples include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and

Zolimidine (a gastroprotective agent).[3][4]

The scaffold's success stems from its unique three-dimensional shape and electronic

properties, which allow it to serve as a versatile template for interacting with a diverse range of

biological targets. Its rigid structure is amenable to functionalization at multiple positions,

enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

Consequently, derivatives have demonstrated a vast spectrum of pharmacological activities,

including anticancer, antitubercular, antiviral, anti-inflammatory, and proton pump inhibitory

effects.[2][3][4]

Imidazo[1,2-a]pyridine-7-carbonitrile: Core
Compound Profile
Chemical Structure and Nomenclature
Imidazo[1,2-a]pyridine-7-carbonitrile is a specific derivative of the parent scaffold where a

nitrile group (-C≡N) is substituted at the 7-position of the bicyclic ring system.

The definitive IUPAC name for this compound is imidazo[1,2-a]pyridine-7-carbonitrile.[5]

Caption: Chemical Structure of Imidazo[1,2-a]pyridine-7-carbonitrile.

Physicochemical and Spectroscopic Data
A summary of key identifiers and computed properties is essential for laboratory use and

computational modeling.
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Property Value Source

Molecular Formula C₈H₅N₃ [5][6]

Molecular Weight 143.15 g/mol [5][6]

CAS Number 952566-04-0 [7]

SMILES C12=NC=CN1C=CC(C#N)=C2 [5][6]

InChIKey
KIYOXVPZRXLLDR-

UHFFFAOYSA-N
[5][6]

Monoisotopic Mass 143.04834 Da [5]

XLogP (Predicted) 1.5 [5]

Topological Polar Surface Area 41.1 Å² [8]

Hydrogen Bond Acceptor

Count
2 [8]

Structural elucidation and confirmation of Imidazo[1,2-a]pyridine-7-carbonitrile are routinely

achieved through standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C

NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are commercially available and

serve as fingerprints for identity and purity assessment.[6]

Synthesis and Methodologies
Overview of Synthetic Strategies
The construction of the imidazo[1,2-a]pyridine core is a well-trodden path in organic synthesis.

The majority of modern, efficient routes utilize readily available 2-aminopyridines as key

starting materials.[9] Common strategies include:

Condensation Reactions: Classic methods involving the reaction of a 2-aminopyridine with

an α-haloketone.

Multicomponent Reactions (MCRs): Elegant one-pot procedures, such as the Groebke–

Blackburn–Bienaymé reaction, combine a 2-aminopyridine, an aldehyde, and an isocyanide

to rapidly build molecular complexity.[10]
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Oxidative C-H/N-H Coupling: Modern catalytic methods that form the heterocyclic core

through direct C-N bond formation, often using transition metals like copper or iron.[11][12]

These are considered "green" approaches as they can utilize air as the terminal oxidant.[12]

Starting Materials
Synthetic Transformation

Product

2-Aminopyridine

Ketone/Aldehyde/Alkyne
One-Pot Synthesis

(e.g., Cu(I)-Catalyzed
Oxidative Cyclization)

Imidazo[1,2-a]pyridine

Intramolecular
Nucleophilic Addition

Click to download full resolution via product page

Caption: Generalized workflow for imidazo[1,2-a]pyridine synthesis.

Exemplary Protocol: Copper-Catalyzed Synthesis from a
2-Aminopyridine
This protocol is a representative example of a modern, efficient method for synthesizing the

imidazo[1,2-a]pyridine scaffold, adapted from methodologies reported in the literature.[12] It

demonstrates a one-pot, copper-catalyzed reaction using air as a sustainable oxidant.

Objective: To synthesize a functionalized imidazo[1,2-a]pyridine derivative.

Materials:

Substituted 2-aminopyridine (1.0 mmol)

Substituted nitroolefin (1.2 mmol)

Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

N,N-Dimethylformamide (DMF) (3 mL)
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Procedure:

Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar,

add the substituted 2-aminopyridine (1.0 mmol), Copper(I) Bromide (14.3 mg, 0.1 mmol),

and the substituted nitroolefin (1.2 mmol).

Rationale: A Schlenk tube under an inert atmosphere initially ensures that the catalyst and

reactants are free from atmospheric moisture, which can interfere with many catalytic

cycles. Cu(I) is chosen for its proven efficacy in catalyzing such oxidative cyclizations.[12]

Solvent Addition: Add 3 mL of DMF to the tube via syringe.

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and

catalyst, facilitating a homogeneous reaction mixture. Its high boiling point is suitable for

reactions requiring elevated temperatures.[12]

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Replace the

inert atmosphere with an air-filled balloon (pierced with a needle) to serve as the oxidant

source. Stir the reaction vigorously.

Rationale: 80 °C provides the necessary thermal energy to overcome the activation barrier

of the reaction.[12] Using air as the oxidant is a key principle of green chemistry, as it is

abundant, inexpensive, and produces no toxic byproducts.[12]

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and

analyzing them via Thin Layer Chromatography (TLC) until the starting material is consumed

(typically 8-12 hours).

Rationale: TLC is a crucial and rapid technique for tracking the disappearance of reactants

and the appearance of the product, preventing unnecessary heating or premature

termination of the reaction.

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.

Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate

solution (2 x 15 mL) followed by brine (15 mL).
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Rationale: The aqueous wash removes the DMF solvent and any inorganic byproducts.

Brine helps to break any emulsions and further dry the organic layer.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude residue by column chromatography on

silica gel (using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine

product.

Rationale: Column chromatography is the standard method for purifying organic

compounds, separating the desired product from unreacted starting materials and side

products based on polarity.

Characterization: Confirm the structure and purity of the final compound using NMR, MS,

and IR spectroscopy.

Role in Drug Discovery and Development
The Nitrile Group as a Key Pharmacophore
The cyano (-C≡N) group on the Imidazo[1,2-a]pyridine-7-carbonitrile molecule is not a

passive substituent. In medicinal chemistry, the nitrile is a versatile functional group that can:

Act as a Hydrogen Bond Acceptor: The nitrogen atom can form strong hydrogen bonds with

biological targets like enzyme active sites.

Serve as a Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide,

to modulate binding affinity and physicochemical properties.

Enhance Metabolic Stability: The nitrile group is generally resistant to metabolic degradation,

which can improve a drug candidate's half-life.

Modulate Lipophilicity: It can fine-tune the molecule's LogP value, impacting its solubility,

permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Therapeutic Potential and Applications
The imidazo[1,2-a]pyridine scaffold is a validated starting point for developing inhibitors of

various protein kinases, which are critical targets in oncology.[13] For instance, novel
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derivatives have been designed as potent and selective antagonists of Platelet-Derived Growth

Factor Receptor (PDGFR), a key driver in some cancers.[13] The core structure is also central

to the development of new antitubercular agents, with some compounds showing significant

activity against multidrug-resistant strains of Mycobacterium tuberculosis.[4]

Furthermore, the scaffold has been explored for its anticancer effects against various cell lines,

including breast cancer.[14] The introduction of a 7-carbonitrile moiety can be a strategic

design choice to enhance potency or selectivity for a specific biological target within these

therapeutic areas. The unique photophysical properties of some imidazo[1,2-a]pyridines also

make them attractive candidates for use in bioimaging and as fluorescent probes.[15]

Conclusion and Future Outlook
Imidazo[1,2-a]pyridine-7-carbonitrile represents a strategically important molecule,

combining the privileged imidazo[1,2-a]pyridine scaffold with the versatile nitrile functional

group. Its robust and varied synthetic routes allow for accessible production, while its chemical

properties make it an attractive building block for creating extensive libraries of potential drug

candidates. Future research will likely focus on leveraging this core structure to develop highly

selective inhibitors for challenging therapeutic targets, particularly in oncology and infectious

diseases. The continued exploration of green and efficient synthetic methodologies will further

enhance the value and accessibility of this and related compounds for the drug development

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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